3,4-dimethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Description
3,4-Dimethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a fascinating compound with an intricate structure that combines various functional groups Its molecular formula is C21H26N6O3
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the preparation of 3,4-dimethoxybenzoyl chloride from 3,4-dimethoxybenzoic acid using thionyl chloride.
This intermediate is then reacted with 2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine in the presence of a suitable base (such as triethylamine) to form the final product.
Reaction conditions such as temperature, solvent, and reaction time are critical for optimizing the yield and purity of the product.
Industrial Production Methods
Industrial production would likely involve similar synthetic pathways but scaled up to ensure sufficient output. This could involve batch or continuous flow processes with stringent control over reaction parameters to maximize efficiency and consistency.
Types of Reactions
Oxidation: : Potentially undergoes oxidation reactions at the methoxy groups.
Reduction: : The nitro groups, if present, can be reduced to amines.
Substitution: : Aromatic substitution reactions can modify the benzene ring.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as hydrogen in the presence of palladium on carbon.
Nucleophiles like amines for substitution reactions.
Major Products
Products formed from oxidation might include aldehydes or carboxylic acids depending on the degree of oxidation.
Reduction may lead to primary or secondary amines.
Substitution reactions typically result in derivatives with altered functional groups on the benzene ring.
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Its unique structure makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
May serve as a ligand in biochemical assays to study protein-ligand interactions.
Medicine
Investigation as a pharmacological agent, particularly in the realm of neuropharmacology due to the presence of pyrrolidine and pyrazolopyrimidine moieties.
Industry
Could be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
Target of Action
It is known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a structural component of the compound, act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that this compound likely interacts with its targets to modulate their activity . This can result in changes to cellular processes, such as signal transduction, enzyme activity, and receptor function.
Biochemical Pathways
Given the known targets of similar compounds, it can be inferred that this compound may influence pathways related to pain perception (via the vanilloid receptor 1), cell growth and metabolism (via the insulin-like growth factor 1 receptor), and various enzymatic processes .
Pharmacokinetics
It is known that the pyrrolidine ring, a component of this compound, is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . These properties can influence the compound’s ADME characteristics and bioavailability.
Result of Action
Based on the known actions of similar compounds, it can be inferred that this compound may have antioxidative and antibacterial properties, and may influence the cell cycle .
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-28-16-6-5-14(11-17(16)29-2)20(27)21-7-10-26-19-15(12-24-26)18(22-13-23-19)25-8-3-4-9-25/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTGJIIHTDITEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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